

prothrombin assay interference from hemolysis icterus lipemia

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Compound Focus: Prothrombin (18-23)

CAS No.: 103658-53-3

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Frequently Asked Questions (FAQs)

- **Can I use a hemolyzed sample for a PT test?** The answer is nuanced. While traditional guidelines often recommend rejecting hemolyzed samples due to potential clotting factor activation and interference with optical measurements [1] [2], recent research suggests this may not always be necessary. Some studies found that the changes in PT and APTT in hemolyzed samples from healthy individuals were not statistically significant and may not affect clinical decisions for routine screening [2]. However, other studies using photo-optical methods have reported that hemolysis can cause a statistically significant shortening of PT, with the effect varying based on the degree of hemolysis [1]. The best practice is to know your analyzer's capabilities and establish a local policy.
- **How can I analyze a lipemic sample on an optical coagulometer?** For grossly lipemic samples that cause instrument errors or "vote-outs," high-speed centrifugation is a practical and effective solution. Centrifuging the plasma at **10,000 g for 10 minutes** allows you to carefully remove the top lipid layer, leaving a clear sample for analysis. Studies have shown that this process allows testing to proceed without introducing clinically significant differences in results for PT, APTT, fibrinogen, and D-dimer [3].
- **What are the mechanisms behind lipemia interference?** Lipemia interferes with assays through two primary mechanisms [4] [5]:

- **Light Scattering:** Lipoprotein particles (especially chylomicrons and VLDL) cause turbidity, which scatters light. This directly interferes with the optical detection systems of many coagulometers.
 - **Volume Displacement Effect:** In severe lipemia, the high lipid content reduces the aqueous volume of the plasma. This can lead to a false underestimation of analyte concentrations that are dissolved in the water phase.
- **Are mechanical detection systems affected by these interferences?** Generally, no. Mechanical clot detection systems, which identify clot formation through changes in viscosity or by detecting the movement of a metal ball, are much less susceptible to interference from abnormal sample color or turbidity. They are considered superior for analyzing samples with significant hemolysis, icterus, or lipemia [6].

Summary of Interference Effects

The table below summarizes the documented effects of common interferents on PT testing.

Interferent	Effect on PT (Optical Methods)	Key Findings & Mechanisms
Hemolysis	Variable (Shortening or Prolongation)	Significant shortening reported with mild-moderate hemolysis (Hb <0.8 g/dL); effect varies with severity [1]. Mechanism: Spectral interference and release of pro-coagulant phospholipids from RBCs [1] [2].
Lipemia	Instrument Vote-Out or Error	Gross lipemia increases turbidity, preventing optical analysis. No direct chemical effect on PT, but physically blocks measurement [3] [4].
Icterus	Potential Interference	Bilirubin can absorb light and cause spectral interference in optical systems, though it is generally considered less disruptive than hemolysis or lipemia [6].

Experimental Protocols for Troubleshooting

Here are detailed methods for investigating and resolving common interference issues, drawn from published studies.

Protocol 1: Creating a Hemolysis Interference Model

This protocol describes how to mechanically induce hemolysis in a citrate blood sample to study its effects [1] [2].

- **Principle:** Mechanical stress on red blood cells simulates in vitro hemolysis that can occur during difficult venipuncture or sample handling.
- **Materials:**
 - Non-hemolyzed citrate blood sample (collected in 3.2% sodium citrate)
 - 3 mL disposable syringe
 - 23-gauge needle
 - Microcentrifuge tube
- **Procedure:**
 - Gently transfer approximately 1 mL of the citrate blood into the syringe.
 - Vigorously expel the blood through the 23-gauge needle back into the original tube. Repeat this process 2-3 times.
 - To create different levels of hemolysis, the number of mechanical lysis cycles can be increased (e.g., 4-5 times for severe hemolysis).
 - Centrifuge the sample at 2000-3000 g for 15 minutes to obtain platelet-poor plasma.
 - The hemoglobin concentration in the plasma supernatant can be measured to quantify the degree of hemolysis [1].
- **Application:** Use this model to test the robustness of your PT assay system by comparing results from the baseline and hemolyzed aliquots of the same sample.

Protocol 2: High-Speed Centrifugation for Lipemic Samples

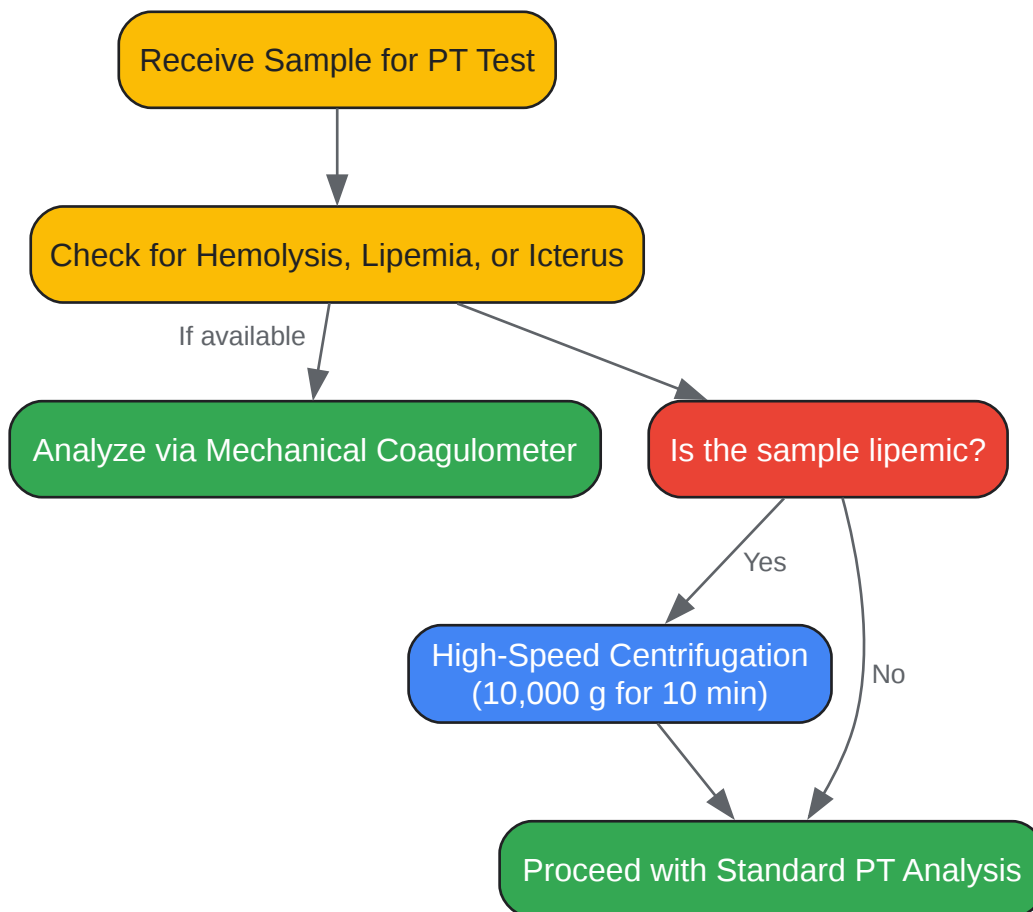
This protocol is used to clear lipemic plasma sufficiently for analysis on optical instruments [3].

- **Principle:** High gravitational force pellets large, light-scattering lipoprotein particles (chylomicrons and large VLDL), allowing them to be separated from the plasma.
- **Materials:**
 - Lipemic plasma sample
 - Microcentrifuge tube (1.5-2.0 mL capacity)
 - High-speed microcentrifuge (capable of 10,000 g)

- Plastic transfer pipette
- **Procedure:**
 - Aliquot the lipemic plasma into a clean microcentrifuge tube.
 - Centrifuge at **10,000 g for 10 minutes** at room temperature.
 - After centrifugation, a compact, opaque lipid layer will be visible at the top of the tube.
 - Carefully use a plastic pipette to transfer the cleared plasma from the bottom of the tube into a new, clean tube. Avoid disturbing the lipid layer.
 - Proceed with the PT assay using the cleared plasma.
- **Validation:** A 2019 study confirmed that this method allowed all previously failed PT tests on a Sysmex CS-5100 analyzer to produce results, with only a small, clinically insignificant change in the PT value [3].

Workflow for Managing Interfering Samples

The following diagram illustrates a logical decision pathway for handling samples with suspected interference in a PT assay.



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To cite this document: Smolecule. [prothrombin assay interference from hemolysis icterus lipemia].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b593918#prothrombin-assay-interference-from-hemolysis-icterus-lipemia>]

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